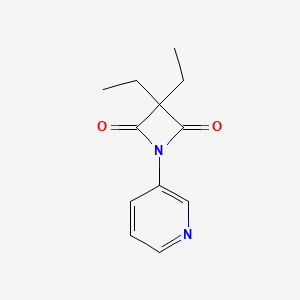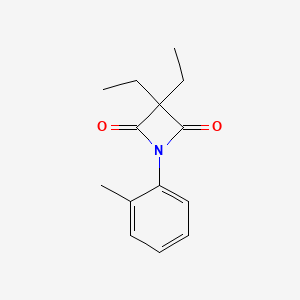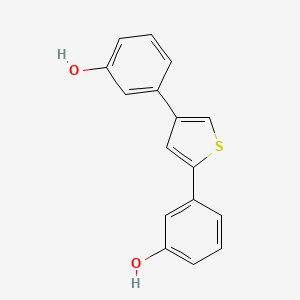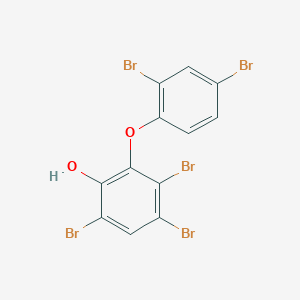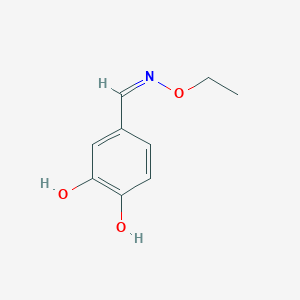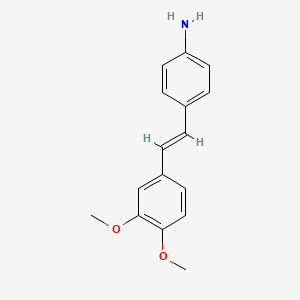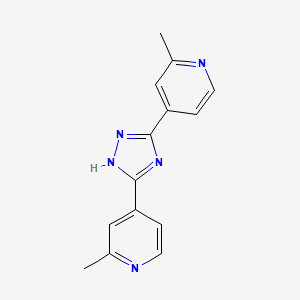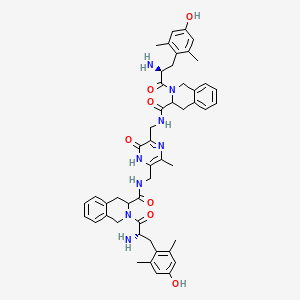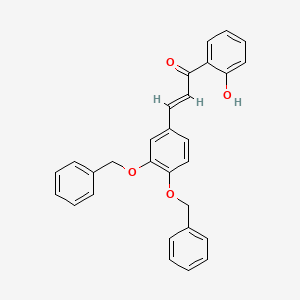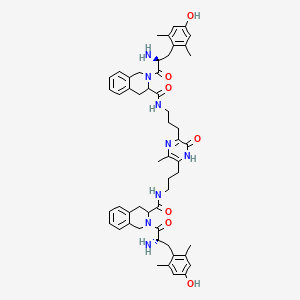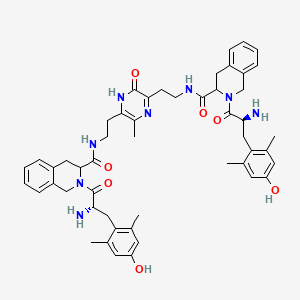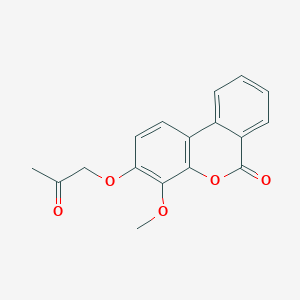
3,4-Benzo-7-acetonyloxy-8-methoxycoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Benzo-7-acetonyloxy-8-methoxycoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a benzo ring fused to a coumarin core, with acetonyloxy and methoxy substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Benzo-7-acetonyloxy-8-methoxycoumarin typically involves multi-step reactions. One common method includes the condensation of appropriate phenolic compounds with β-keto esters in the presence of acid catalysts. The reaction conditions often involve refluxing in solvents like toluene or acetone, with catalysts such as sulfuric acid or zinc chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3,4-Benzo-7-acetonyloxy-8-methoxycoumarin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the acetonyloxy group, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3,4-Benzo-7-acetonyloxy-8-methoxycoumarin has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential anticancer properties, particularly against liver cancer cells.
Medicine: Investigated for its role in inhibiting specific enzymes and pathways involved in cancer progression.
Industry: Utilized in the development of fluorescent dyes and optical brighteners.
Mechanism of Action
The mechanism of action of 3,4-Benzo-7-acetonyloxy-8-methoxycoumarin involves its interaction with specific molecular targets. In cancer research, it has been shown to inhibit β-tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind effectively to the active sites of target proteins, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
8-Methoxycoumarin-3-carboxamides: Known for their potent anticancer activity.
3-(Bromoacetyl)coumarins: Used in the synthesis of various bioactive heterocyclic systems.
Uniqueness
3,4-Benzo-7-acetonyloxy-8-methoxycoumarin stands out due to its specific substituents, which confer unique chemical properties and biological activities. Its ability to inhibit β-tubulin polymerization is particularly noteworthy, making it a promising candidate for anticancer research.
Properties
Molecular Formula |
C17H14O5 |
|---|---|
Molecular Weight |
298.29 g/mol |
IUPAC Name |
4-methoxy-3-(2-oxopropoxy)benzo[c]chromen-6-one |
InChI |
InChI=1S/C17H14O5/c1-10(18)9-21-14-8-7-12-11-5-3-4-6-13(11)17(19)22-15(12)16(14)20-2/h3-8H,9H2,1-2H3 |
InChI Key |
KXJLOTAAVRETIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)COC1=C(C2=C(C=C1)C3=CC=CC=C3C(=O)O2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



